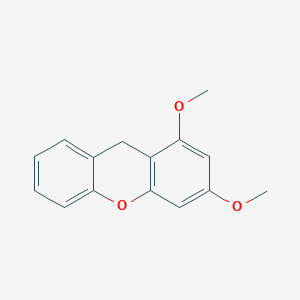

9H-Xanthene, 1,3-dimethoxy-

Description

Nomenclature and Structural Characteristics of 9H-Xanthene

The parent compound, 9H-xanthene, is a heterocyclic organic molecule with the chemical formula C₁₃H₁₀O. wikipedia.orgnist.gov Its structure consists of a central pyran ring fused to two benzene (B151609) rings. solubilityofthings.com The numbering of the atoms in the xanthene core begins at one of the carbons of the benzene ring adjacent to the heteroatom and proceeds around the rings. The methylene (B1212753) bridge is designated as position 9. wikipedia.orgnist.gov The formal name for xanthene is 9H-xanthene, and it is also known by other names such as dibenzo[a,e]pyran and 10H-9-oxaanthracene. wikipedia.orgnist.gov

The 9H-xanthene molecule is a yellow, crystalline solid at room temperature and is soluble in many organic solvents but not in water. wikipedia.orgsolubilityofthings.com Its hydrophobic nature is a key characteristic, stemming from its fused aromatic ring structure. solubilityofthings.com

Table 1: Physicochemical Properties of 9H-Xanthene

| Property | Value |

| Molecular Formula | C₁₃H₁₀O |

| Molar Mass | 182.22 g/mol |

| Melting Point | 101-102 °C |

| Boiling Point | 310-312 °C |

| Appearance | Yellow solid |

| IUPAC Name | 9H-Xanthene |

| Data sourced from multiple references. wikipedia.orgnist.govsolubilityofthings.com |

Distinction between 9H-Xanthene and 9H-Xanthen-9-one (Xanthone) Frameworks

A closely related structure is 9H-xanthen-9-one, commonly known as xanthone (B1684191). The key structural difference lies at the 9-position of the central ring. In 9H-xanthene, this position is a methylene group (-CH₂-), whereas in xanthone, it is a carbonyl group (C=O). cymitquimica.com This seemingly minor change significantly alters the chemical properties and reactivity of the molecule.

The presence of the ketone group in xanthone increases its polarity compared to 9H-xanthene. Xanthones are also a class of organic compounds with a dibenzo-γ-pyrone framework. wits.ac.za

Table 2: Comparison of 9H-Xanthene and 9H-Xanthen-9-one

| Feature | 9H-Xanthene | 9H-Xanthen-9-one (Xanthone) |

| Functional Group at C9 | Methylene (-CH₂-) | Carbonyl (C=O) |

| Molecular Formula | C₁₃H₁₀O | C₁₃H₈O₂ |

| Molecular Weight | 182.22 g/mol | 196.20 g/mol |

| Polarity | Less polar | More polar |

| Data sourced from multiple references. wikipedia.orgcymitquimica.com |

Academic Significance of the Xanthene Scaffold in Organic Chemistry Research

The xanthene scaffold is of considerable interest in organic and medicinal chemistry. solubilityofthings.comgoums.ac.ir Its rigid, planar structure and rich π-electron system make it a valuable building block in the synthesis of a wide variety of organic compounds. Xanthene and its derivatives are known for their fluorescent properties and are used in the development of dyes, fluorescent probes for biological imaging, and laser technologies. wikipedia.orgontosight.aiontosight.aiichem.md

The versatility of the xanthene core allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds with a wide range of chemical and physical properties. nih.govuniroma1.it This has made the xanthene scaffold a privileged structure in drug discovery, with derivatives being investigated for various biological activities. wits.ac.zaontosight.ainih.gov The development of new synthetic methods to create novel xanthene derivatives remains an active area of research. goums.ac.ireurekaselect.com

Structure

3D Structure

Properties

CAS No. |

57615-55-1 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1,3-dimethoxy-9H-xanthene |

InChI |

InChI=1S/C15H14O3/c1-16-11-8-14(17-2)12-7-10-5-3-4-6-13(10)18-15(12)9-11/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

TZDLUJJSBDRFIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC3=CC=CC=C3O2)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 9h Xanthene, 1,3 Dimethoxy and Analogues

General Synthetic Routes to Substituted 9H-Xanthene Systems.

The construction of the tricyclic xanthene core can be achieved through various synthetic routes, primarily involving the formation of the central pyran ring. These methods often rely on condensation reactions, catalytic cyclizations, and strategic selection of precursors to achieve the desired substitution patterns.

Condensation Reactions in Xanthene Synthesis.

Condensation reactions are a cornerstone in the synthesis of xanthene derivatives. These reactions typically involve the acid- or base-catalyzed reaction of a phenol (B47542) or a related activated aromatic compound with an aldehyde or a ketone. For instance, the reaction between aldehydes and phenols is a common method for forming the xanthene skeleton. tandfonline.com

One-pot multi-component reactions have emerged as an efficient approach for the synthesis of functionalized xanthenes. scholarsresearchlibrary.com These reactions often involve the condensation of an aldehyde, a β-naphthol, and a 1,3-dicarbonyl compound in the presence of a catalyst. scholarsresearchlibrary.com The mechanism of these reactions is believed to proceed through the initial formation of a carbocation from the aldehyde and β-naphthol, which then reacts with the 1,3-dicarbonyl compound, followed by dehydration to yield the final xanthene product. scholarsresearchlibrary.com

Another notable condensation approach involves the reaction of o-hydroxychalcones with arynes. This method provides a general and efficient route to biologically interesting 9-substituted xanthenes. The reaction is presumed to proceed through a tandem intermolecular nucleophilic attack of the phenoxide of the chalcone (B49325) on the aryne, followed by an intramolecular Michael addition. nih.gov The introduction of an external base, such as cesium carbonate, has been shown to be beneficial for this transformation. nih.gov

Catalytic Approaches in Xanthene Ring Formation.

A wide array of catalysts have been developed to facilitate the synthesis of xanthenes, offering advantages such as improved yields, shorter reaction times, and milder reaction conditions. These catalysts can be broadly categorized as homogeneous and heterogeneous systems.

Homogeneous catalysts, such as perchloric acid, have been effectively used in the synthesis of 9-aryl-9H-xanthene-3,6-diols in water. tandfonline.com This method is advantageous due to the use of an inexpensive and readily available catalyst. tandfonline.com Other homogeneous catalysts include various Lewis and Brønsted acids.

Heterogeneous catalysts have gained significant attention due to their ease of separation from the reaction mixture and potential for recyclability. chemmethod.com Numerous catalytic systems have been reported, including copper immobilized on amine-modified NaY zeolite, which has been shown to be a highly efficient and reusable catalyst for xanthene synthesis. chemmethod.comchemmethod.com Other examples of heterogeneous catalysts include silica (B1680970) sulfuric acid (SSA) and Amberlyst-15. scholarsresearchlibrary.com The use of ultrasound irradiation in conjunction with heterogeneous catalysts has also been explored as a green and efficient method for promoting xanthene synthesis. nih.gov

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For example, a dual catalyst system of WCl₆/CuCl₂ supported on graphitic carbon nitride has been developed for the efficient synthesis of benzoxanthenones and xanthenes. nih.gov

Precursor Selection and Strategic Functionalization for Xanthene Scaffold Construction.

The judicious selection of starting materials is crucial for the successful synthesis of specifically substituted xanthenes. The substitution pattern on the final xanthene ring is directly determined by the functional groups present on the precursor molecules.

Commonly employed precursors include:

Phenols and their derivatives: Resorcinol (B1680541) and phloroglucinol (B13840) are frequently used to introduce hydroxyl groups onto the xanthene backbone. tandfonline.com

Aldehydes: A wide variety of aromatic and aliphatic aldehydes can be used to introduce substituents at the 9-position of the xanthene ring. tandfonline.comnih.gov

o-Hydroxychalcones: These precursors are particularly useful for the synthesis of 9-substituted xanthenes through condensation with arynes. nih.gov

2-Aryloxybenzaldehydes: These compounds can undergo reductive cyclization to form unsubstituted 9H-xanthenes. researchgate.net

Strategic functionalization of the precursors or the resulting xanthene core allows for the introduction of diverse substituents. For instance, xanthenes can be obtained by the reduction of the corresponding xanthones, which are often more readily accessible synthetically. nih.gov This two-step approach of xanthone (B1684191) synthesis followed by reduction provides a versatile route to various xanthene derivatives.

Directed Synthesis of 1,3-Dimethoxy-9H-Xanthene Derivatives.

The synthesis of 1,3-dimethoxy-9H-xanthene and its derivatives requires specific strategies to ensure the correct placement of the methoxy (B1213986) groups on the xanthene scaffold.

Regioselective Introduction of Methoxy Functionalities.

A common and effective strategy for the regioselective introduction of methoxy groups at the 1 and 3 positions of the xanthene ring involves a two-step process:

Synthesis of the corresponding dihydroxyxanthene: This is typically achieved by using a precursor that will lead to hydroxyl groups at the desired positions. For the 1,3-substitution pattern, phloroglucinol is an ideal starting material in condensation reactions.

Methylation of the hydroxyl groups: The resulting 1,3-dihydroxyxanthene can then be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to yield the desired 1,3-dimethoxy-9H-xanthene.

This approach allows for the precise control of the methoxy group positions. While direct methoxylation of a pre-formed xanthene ring is conceivable, achieving high regioselectivity for the 1 and 3 positions would be challenging due to the directing effects of the existing oxygen atom in the pyran ring.

Synthetic Pathways for Substituted 9H-Xanthene Frameworks.

Based on the general principles outlined above, a plausible synthetic pathway for 1,3-dimethoxy-9H-xanthene would involve the acid-catalyzed condensation of a suitable aldehyde with phloroglucinol to form a 1,3,6,8-tetrahydroxy-9H-xanthene derivative. Subsequent selective methylation of the hydroxyl groups at the 1 and 3 positions would yield the target compound.

Alternatively, the synthesis could proceed through a 1,3-dihydroxy-9H-xanthen-9-one (a xanthone) intermediate. This xanthone can be synthesized and then methylated to give 1,3-dimethoxy-9H-xanthen-9-one. The final step would then be the reduction of the carbonyl group at the 9-position to a methylene (B1212753) group to afford 1,3-dimethoxy-9H-xanthene.

The following table provides examples of reaction conditions for the synthesis of various xanthene derivatives, which can serve as a reference for the development of a specific synthesis for 1,3-dimethoxy-9H-xanthene.

| Catalyst | Precursors | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Perchloric acid | Aromatic aldehyde, Phloroglucinol | Water | 80 | 20-30 | 82-96 | tandfonline.com |

| Cu@NNPS-NaY | Aromatic aldehyde, Dimedone | EtOH | 60 | 10-60 | 84-97 | chemmethod.com |

| W/Cu@g-C₃N₄ | Aromatic aldehyde, Dimedone | - | 80 | 60 | 68-90 | nih.gov |

| ZrCl₄ (ultrasound) | Aldehyde, 2-Naphthol, Dimedone | C₂H₅OH | RT | 70-82 | 75-95 | nih.gov |

| Zn(OAc)₂ (ultrasound) | Aromatic aldehyde, Dimedone | EtOH | RT | 15-45 | 84-95 | nih.gov |

Post-Synthesis Derivatization Strategies for 1,3-Dimethoxy-9H-Xanthene Analogues

Post-synthesis derivatization allows for the modification of the 1,3-dimethoxy-9H-xanthene core to generate a library of analogues with diverse functionalities. One notable strategy is the direct C-H/C-H functionalization of 1,3-dimethoxy-9H-xanthen-9-one. This method involves the reaction of the fully methylated 1,3-dihydroxyxanthone with azines in the presence of methanesulfonic acid (MeSO3H) in acetic acid at room temperature. This reaction proceeds with high regioselectivity, leading to the formation of a C4 σH-adduct. Subsequent oxidation of this adduct with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields the final nucleophilic substitution of hydrogen products in good yields (60-71%). urfu.ru

This approach offers a direct way to introduce new substituents at the C4 position of the 1,3-dimethoxyxanthone scaffold. The regioselectivity of this reaction is in contrast to the reaction with 1,3-dihydroxyxanthone, which produces a mixture of C4 and C2 adducts, suggesting that the methoxy groups in the 1,3-dimethoxy derivative play a crucial role in directing the incoming electrophile to the C4 position. urfu.ru

Synthesis of Related 9H-Xanthen-9-one (Xanthone) Derivatives with Dimethoxy Substitution

The synthesis of dimethoxy-substituted xanthone derivatives is of significant interest due to their potential applications. The following subsections outline the synthetic approaches for various isomers.

A common route to 3,4-dimethoxy-9H-xanthen-9-one involves a multi-step synthesis starting from readily available precursors. For instance, the synthesis of 1,2-dimethoxy-9H-xanthen-9-one, a related analogue, begins with the reaction between methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol (B20763) to yield methyl 2-(3,4-dimethoxyphenoxy)benzoate. mdpi.com This intermediate is then hydrolyzed to 2-(3,4-dimethoxyphenoxy)benzoic acid, which subsequently undergoes cyclization to form the 1,2-dimethoxy-9H-xanthen-9-one core. mdpi.com

An optimized synthetic route for 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde, an analogue of 3,4-dimethoxy-9H-xanthen-9-one, has also been developed. This route utilizes 1,2,3-trimethoxy-5-methylbenzene as a starting material. researchgate.net Furthermore, a variety of analogues, including 3,4-dimethoxy-1-methyl-9H-xanthen-9-one and 2-chloro-3,4-dimethoxy-1-methyl-9H-xanthen-9-one, have been synthesized. nih.gov

The table below summarizes some of the synthesized 3,4-dimethoxy-9H-xanthen-9-one analogues and their precursors.

| Starting Material | Product | Reference |

| Methyl 2-bromobenzoate and 3,4-dimethoxyphenol | 1,2-Dimethoxy-9H-xanthen-9-one | mdpi.com |

| 1,2,3-Trimethoxy-5-methylbenzene | 3,4-Dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | researchgate.net |

3,6-Dimethoxy-9H-xanthen-9-one is a valuable synthetic intermediate for various functional molecules. It has been utilized in the synthesis of fluorescein (B123965) derivatives, as well as compounds with potential anticancer and acetylcholinesterase inhibitory activities. bertin-bioreagent.comcaymanchem.com The synthesis of 3,6-bis(dimethylamino)-9H-xanthen-9-one, a structurally related compound, is a key step in the preparation of rhodamine fluorophores. researchgate.net A common method for the synthesis of xanthones involves the oxidation of the corresponding xanthene. researchgate.net

The table below details the key information about 3,6-dimethoxy-9H-xanthen-9-one.

| Compound Name | Synonyms | Molecular Formula | Applications |

| 3,6-Dimethoxy-9H-xanthen-9-one | 3,6-Dimethoxyxanthone | C15H12O4 | Synthesis of fluorescein derivatives, anticancer compounds, and acetylcholinesterase inhibitors |

Efficient methods for the synthesis of 1,3-dihydroxy-9H-xanthones, which are precursors to 1,3-dimethoxy-9H-xanthen-9-one, have been developed. One method is an adaptation of the Grover, Shah, and Shah method, which uses Eaton's reagent (P2O5/CH3SO3H) for the acylation step. Another novel method is based on the Friedel-Crafts acylation of O,O,O-tris(trimethylsilyl)phloroglucinol with a 2-chlorobenzoyl chloride. Both of these methods provide good yields of the desired 1,3-dihydroxyxanthone. researchgate.net The dihydroxy derivative can then be methylated to yield 1,3-dimethoxy-9H-xanthen-9-one.

A new compound, 1,3-dimethoxy xanthione (DXT), has been synthesized and its spectroscopic properties have been studied and compared to xanthione. researchgate.net

Advanced synthetic transformations are employed to further functionalize the xanthone core. Bromination is a common electrophilic aromatic substitution reaction used to introduce bromine atoms onto the xanthone scaffold. For example, 1,3-dihydroxy-9H-xanthen-9-one can be brominated with N-bromosuccinimide (NBS) in carbon tetrachloride to yield 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one. nih.gov

Solvolysis of brominated xanthones can then be used to introduce other functional groups. For instance, solvolytic displacement of bromine atoms has been used as a straightforward transformation in the synthesis of various xanthone derivatives. nih.gov These transformations are crucial for creating a diverse range of xanthone analogues for various applications.

The table below summarizes some advanced synthetic transformations for xanthones.

| Transformation | Reagents | Product | Reference |

| Bromination | N-bromosuccinimide (NBS) | 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one | nih.gov |

| Solvolysis | - | Functionalized xanthone derivatives | nih.gov |

Chemical Transformations and Reaction Mechanisms

Oxidation Pathways of 9H-Xanthene Systems

The oxidation of the 9H-xanthene core, particularly at the benzylic C-9 position, is a fundamental transformation that leads to the corresponding xanthone (B1684191). This conversion is of significant interest due to the prevalence of the xanthone motif in biologically active compounds. A prominent method for this oxidation is through visible-light-mediated photocatalysis. nih.govresearchgate.net

This environmentally benign approach often utilizes a metal-free photocatalyst, such as riboflavin (B1680620) tetraacetate, and molecular oxygen as the terminal oxidant. nih.govua.es The reaction proceeds under irradiation with visible light, typically blue light. The general mechanism involves the excitation of the photocatalyst, which then initiates a series of electron transfer steps. This leads to the formation of a benzylic radical at the C-9 position of the xanthene. Subsequent reaction with molecular oxygen and further oxidation steps yield the final xanthone product. researchgate.net

Other photocatalytic systems have also been developed, including those using 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) as a catalyst with Selectfluor as the oxidant, or a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), tert-butyl nitrite, and acetic acid under visible light. nih.gov Metal-containing catalysts, such as ruthenium and iron complexes, have also been employed for the aerobic oxidation of 9H-xanthene. nih.gov

Table 1: Examples of Oxidation Reactions of 9H-Xanthene Systems

| Starting Material | Oxidant/Catalyst | Product | Reference |

| 9H-Xanthene | O₂, Riboflavin tetraacetate, Blue light | Xanthone | nih.gov |

| 9H-Xanthene | Selectfluor, 9-Mesityl-10-methylacridinium tetrafluoroborate | Xanthone | nih.gov |

| 9H-Xanthene | O₂, DDQ, t-BuONO, AcOH, Visible light | Xanthone | nih.gov |

Functionalization Reactions at Specific Positions

The 1,3-dimethoxy-9H-xanthene scaffold allows for selective functionalization at several key positions, offering pathways to a wide range of derivatives.

Benzylic C-H Activation and Subsequent Functionalization

The benzylic C-H bonds at the 9-position of 9H-xanthene are susceptible to activation, enabling the introduction of various functional groups. Electrochemical methods have emerged as a powerful tool for this purpose, avoiding the need for catalysts or external chemical oxidants. mdpi.comnih.gov By tuning the electrochemical conditions, the benzylic C-H bond can be functionalized to form new carbon-carbon and carbon-nitrogen bonds. mdpi.com For instance, the electrochemical reaction of 9H-xanthenes with terminal alkynes or nitriles can lead to the corresponding coupling products. mdpi.comnih.gov

A proposed mechanism for the electrochemical oxidation involves the formation of a benzylic cation intermediate. researchgate.net This cation can then be trapped by a suitable nucleophile. The functionalization can also proceed through a radical-radical cross-coupling reaction. For example, the reaction of xanthene with sulfonyl hydrazides in the presence of tert-butyl hydroperoxide (TBHP) under an oxygen atmosphere can lead to the formation of xanthen-9-sulfone derivatives. Mechanistic studies suggest the generation of sulfonyl radicals from the sulfonyl hydrazides. researchgate.net

Another approach involves the use of a TEMPO/Co(OAc)₂ catalytic system with sodium hypochlorite (B82951) as the oxidant for the direct benzylic oxidation of alkylarenes. organic-chemistry.org This system is believed to proceed through a radical mechanism involving hydrogen abstraction by the TEMPO radical. organic-chemistry.org

Nucleophilic Substitution of Hydrogen (SNH) in Xanthone Derivatives

The electron-deficient nature of the xanthone core, derived from the oxidation of 9H-xanthene, allows for nucleophilic substitution of hydrogen (SNH) reactions. This is particularly relevant for the functionalization of the aromatic rings. In the case of 1,3-dimethoxyxanthone, the presence of electron-donating methoxy (B1213986) groups can influence the regioselectivity of the substitution.

The SNH reaction typically involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a σ-adduct intermediate. researchgate.net Subsequent oxidation of this intermediate leads to the substitution product, with the net result being the replacement of a hydrogen atom with the nucleophile. researchgate.net This methodology has been successfully applied to introduce nitrogen-containing heterocycles onto the xanthone scaffold. urfu.ru

Cross-Dehydrogenative Coupling Reactions involving Xanthones

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical method for forming C-C and C-heteroatom bonds by the direct coupling of two different C-H bonds. This strategy has been applied to xanthone derivatives, including 1,3-dimethoxyxanthone, to introduce further structural diversity.

For example, 1,3-dimethoxyxanthone can undergo cross-dehydrogenative coupling with electron-deficient azines, such as 1,2,4-triazines and quinazoline. researchgate.net These reactions can be catalyzed by acids like MsOH or TFA, with an oxidant such as DDQ to facilitate the dehydrogenation step. urfu.ru The reaction proceeds through the formation of a stable nucleophilic addition product, which is then oxidized to the final coupled product. researchgate.net Palladium-catalyzed CDC reactions have also been extensively developed for the coupling of (hetero)arenes, offering another potential avenue for the functionalization of the xanthone core. rsc.org

Photochemical Reactivity and Excited State Dynamics of Xanthene Derivatives

Xanthene derivatives are well-known for their rich photochemistry and are the core structures of many fluorescent dyes. chemrxiv.org The absorption of light by these molecules promotes them to an excited singlet state (S₁). From this state, they can undergo several de-excitation pathways, including fluorescence, intersystem crossing to a triplet state (T₁), or photochemical reactions. icm.edu.plresearchgate.net

Transient absorption spectroscopy is a key technique used to study the excited state dynamics of xanthene derivatives. icm.edu.pledinst.comnih.gov This pump-probe technique allows for the observation of short-lived excited states and the determination of their lifetimes. edinst.com For many xanthene dyes, the excited singlet state can undergo intersystem crossing to populate the triplet state, which is often a key intermediate in photochemical degradation pathways. icm.edu.pldtic.mil The efficiency of intersystem crossing can be influenced by factors such as the presence of heavy atoms in the molecule. icm.edu.pl

The photochemical degradation of xanthene dyes can proceed through various mechanisms, often involving the excited triplet state and its reaction with molecular oxygen. dtic.mil This can lead to the formation of reactive oxygen species and subsequent degradation of the dye structure. Understanding these photochemical pathways is crucial for the development of more photostable xanthene-based materials. dtic.milnih.gov

Elaboration of Derivatives via Substitutional Diversity Reactions

The 1,3-dimethoxy-9H-xanthene scaffold provides a platform for the synthesis of a wide array of derivatives through various substitutional diversity reactions. These reactions can target the aromatic rings, the methoxy groups, or the benzylic position (after oxidation to the xanthone).

Functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The electron-donating methoxy groups and the oxygen of the pyran ring will direct incoming electrophiles to specific positions.

The methoxy groups themselves can be demethylated to yield the corresponding hydroxylated derivatives. These hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of new functionalities.

Furthermore, the xanthone derivative of 1,3-dimethoxy-9H-xanthene can be functionalized through palladium-catalyzed reactions. For instance, palladium-catalyzed carbonylation/C-H activation of 2-iodo diaryl ethers provides a route to xanthones. dntb.gov.ua Palladium-catalyzed cyanation of aryl halides is another powerful method for introducing nitrile groups, which can then be converted into other functional groups. nih.gov The development of new synthetic strategies, including the use of ultrasound assistance and green catalysts, has expanded the possibilities for creating diverse libraries of functionalized xanthene derivatives. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. uobasrah.edu.iq For 1,3-dimethoxy-9H-xanthene, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, xanthene, shows aromatic protons in the range of δ 7.32 to 6.89 ppm and the methylene (B1212753) protons at δ 4.031 ppm. chemicalbook.com In 1,3-dimethoxy-9H-xanthene, the introduction of two methoxy (B1213986) groups significantly influences the chemical shifts of the aromatic protons on the substituted ring due to their electron-donating nature. The protons on the dimethoxy-substituted ring are expected to be shifted to a higher field (lower ppm values) compared to those on the unsubstituted ring. The methylene protons at the 9-position would also exhibit a characteristic singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of 1,3-dimethoxybenzene, a fragment of the target molecule, can be used as a reference. chemicalbook.com In 1,3-dimethoxy-9H-xanthene, distinct signals are expected for the two methoxy carbons, the methylene carbon at C-9, and the various aromatic carbons. The carbons directly attached to the oxygen atoms of the methoxy groups will appear at a lower field (higher ppm values) due to the deshielding effect of the oxygen. The symmetry of the molecule will also be reflected in the number of unique carbon signals. For instance, a study on a xanthene derivative, 9-benzoyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, showed that density functional theory (DFT) calculations can accurately predict ¹³C NMR chemical shifts. bohrium.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OCH₃ | ~3.8 | ~55-56 |

| C3-OCH₃ | ~3.8 | ~55-56 |

| H2 | ~6.5-6.7 | - |

| H4 | ~6.5-6.7 | - |

| C9-H₂ | ~4.0 | ~30-35 |

| Aromatic H (unsubstituted ring) | ~7.0-7.3 | - |

| Aromatic C (substituted ring) | - | ~95-160 |

| Aromatic C (unsubstituted ring) | - | ~115-130 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. slideshare.net

For 1,3-dimethoxy-9H-xanthene, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. uva.nl

The fragmentation of 1,3-dimethoxy-9H-xanthene under electron ionization (EI) would likely involve characteristic losses of functional groups. Common fragmentation pathways for similar aromatic ethers include the loss of a methyl group (M-15) from a methoxy group to form a stable oxonium ion. miamioh.edu Another potential fragmentation is the loss of a methoxy group (M-31). The xanthene core itself can undergo fragmentation, leading to characteristic peaks in the lower mass region of the spectrum. The study of fragmentation patterns of related phthalazine-1,4-dione derivatives has shown that the molecular ion can undergo cleavage at various points, providing valuable structural clues. raco.cat

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 242.27 | Molecular Ion |

| [M-CH₃]⁺ | 227.24 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 211.24 | Loss of a methoxy radical |

| [M-CH₂O]⁺ | 212.25 | Loss of formaldehyde |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. jasco-global.com These techniques are complementary and are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-dimethoxy-9H-xanthene would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C-H stretching (aromatic): Typically observed in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): The methylene (CH₂) and methyl (CH₃) groups will show stretching vibrations in the 3000-2850 cm⁻¹ range. scielo.org.za

C-O-C stretching (aromatic ether): Strong, characteristic bands are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. currentseparations.comnih.gov For 1,3-dimethoxy-9H-xanthene, Raman spectroscopy would complement the IR data, providing strong signals for the aromatic ring breathing modes and the C-C backbone vibrations.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| Asymmetric C-O-C Stretch | 1275-1200 | - |

| Symmetric C-O-C Stretch | 1075-1020 | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis Techniques)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. science-softcon.de

The UV-Vis spectrum of 1,3-dimethoxy-9H-xanthene is expected to show absorption bands characteristic of the xanthene chromophore. Xanthene itself exhibits absorption maxima in the UV region. nist.gov The presence of the two methoxy groups, which are auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent xanthene molecule. This is due to the extension of the conjugated π-system by the lone pair of electrons on the oxygen atoms. A study on xanthene derivatives showed that protonation of phenolic groups on the xanthene ring affects the chromophore and leads to pronounced spectral changes. researchgate.net The optical band gap of the material can be estimated from the onset of the absorption band in the solid state. rsc.org

Fluorescence spectroscopy, a type of emission spectroscopy, could also be employed to study the excited state properties of 1,3-dimethoxy-9H-xanthene, as many xanthene derivatives are known to be fluorescent.

| Solvent | λmax (nm) (Expected) | Molar Absorptivity (ε) (Expected) |

|---|---|---|

| Ethanol | ~280-320 | ~10,000 - 20,000 |

| Cyclohexane | ~275-315 | ~10,000 - 20,000 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. desy.de

To perform this analysis, a suitable single crystal of 1,3-dimethoxy-9H-xanthene must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. nih.gov The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. cam.ac.uk The crystal structure of a dimethoxybenzene derivative has been reported to crystallize in the monoclinic system with planar phenyl rings. nih.gov The solid-state structure of 1,3-dimethoxy-9H-xanthene would reveal the planarity of the xanthene core, the orientation of the methoxy groups, and any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds that stabilize the crystal lattice.

| Parameter | Expected Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| C-O Bond Length (methoxy) | ~1.36-1.38 Å |

| C-O-C Bond Angle (ether) | ~117-120° |

| Dihedral Angle (between phenyl rings) | Slightly non-planar |

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and purification of 1,3-dimethoxy-9H-xanthene.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for separating components of a mixture. wur.nl For the analysis of 1,3-dimethoxy-9H-xanthene, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector set at one of the absorption maxima of the compound. These methods are suitable for monitoring the progress of a synthesis or for assessing the purity of the final product. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. 1,3-dimethoxy-9H-xanthene, being a relatively small organic molecule, should be amenable to GC-MS analysis. The gas chromatogram would provide the retention time, a characteristic property of the compound under specific conditions, while the mass spectrometer would provide the mass spectrum for confirmation of its identity.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC/UPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) |

| GC-MS | Non-polar (e.g., DB-5ms) or mid-polar capillary column | Helium | Mass Spectrometry (Electron Ionization) |

Theoretical and Computational Chemistry Studies

Role As a Molecular Scaffold in Advanced Chemical Research

Applications in Supramolecular Chemistry

The inherent structural characteristics of the 9H-xanthene scaffold, such as its rigidity and defined geometry, make it an attractive candidate for applications in supramolecular chemistry. This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. While specific research on 1,3-dimethoxy-9H-xanthene in host-guest systems is not extensively documented, the broader class of xanthene derivatives has been investigated for creating molecular receptors.

The planar, electron-rich aromatic system of the xanthene core is suitable for establishing π-π stacking interactions, which are fundamental in the self-assembly of supramolecular structures. The oxygen bridge and the methoxy (B1213986) substituents create a distinct electronic and steric environment, suggesting a potential for selective guest binding. Derivatives of the xanthene scaffold can be functionalized to create cavities or binding pockets, enabling them to act as hosts for smaller guest molecules, a principle central to molecular recognition and sensing.

Contribution to Materials Science

In materials science, the 1,3-dimethoxy-9H-xanthene scaffold is a valuable precursor for creating novel organic materials with tailored properties. The ability to functionalize the xanthene core allows for the synthesis of materials with specific electronic, optical, or thermal characteristics.

A key synthetic strategy involves the direct functionalization of 1,3-dimethoxy-9H-xanthen-9-one through cross-dehydrogenative coupling (CDC) reactions. This method allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various functional groups onto the xanthene backbone. For instance, coupling with electron-deficient azines can lead to new organic materials with potential applications in electronics or photonics. The resulting materials benefit from the stable and rigid xanthene core, which can contribute to enhanced thermal stability and desirable photophysical properties in the final product.

Utility in Organic Synthesis as a Building Block and Intermediate

The 1,3-dimethoxy-9H-xanthene framework is a versatile building block in organic synthesis, providing a robust platform for the construction of more complex molecules. Its utility is particularly evident in its oxidized form, 1,3-dimethoxy-9H-xanthen-9-one (a xanthone), which serves as a key intermediate in various synthetic pathways.

One of the significant applications is its use in C-H functionalization reactions. Research has demonstrated the successful use of 1,3-dimethoxyxanthone in cross-dehydrogenative coupling reactions with electron-deficient 1,2,4-triazines and quinazoline. chromatographyonline.com This methodology provides a direct way to create complex heterocyclic systems by forming stable nucleophilic addition products, which can be subsequently oxidized. chromatographyonline.com This approach expands the synthetic toolbox for creating novel compounds with potential biological activities, using the xanthone (B1684191) as a foundational intermediate. chromatographyonline.com

The table below summarizes the outcome of such a synthetic approach, illustrating the role of 1,3-dimethoxyxanthone as a precursor.

| Starting Material | Reagent | Product Type | Reference |

| 1,3-dimethoxy-9H-xanthen-9-one | 1,2,4-Triazines | Nucleophilic addition adduct | chromatographyonline.com |

| 1,3-dimethoxy-9H-xanthen-9-one | Quinazoline | Nucleophilic addition adduct | chromatographyonline.com |

Development of Chemical Probes and Markers based on Xanthene Scaffolds

The xanthene core is the foundational structure for several major classes of fluorescent dyes, including fluoresceins and rhodamines. These dyes are renowned for their high brightness, photostability, and tunable spectroscopic properties, making them indispensable tools in bioimaging and diagnostics. The 1,3-dioxy substitution pattern is a key feature in many of these fluorophores.

Xanthones, such as 1,3-dimethoxy-9H-xanthen-9-one, are direct precursors in the synthesis of these vital chemical probes. mdpi.com Synthetic methodologies have been developed to efficiently convert xanthones into a wide array of symmetrical and unsymmetrical rhodamine dyes that span the visible spectrum. By modifying the substituents on the xanthene scaffold, researchers can fine-tune the photophysical properties (e.g., absorption and emission wavelengths) and biological targeting capabilities of the resulting probes. For example, xanthone-based scaffolds have been used to design selective turn-on fluorescent probes for detecting specific metal ions, such as Pb²⁺, in living cells.

The versatility of the xanthene scaffold allows for the creation of probes targeted to specific cellular organelles or biomolecules, enabling high-contrast imaging in techniques like confocal and super-resolution microscopy.

Exploration in Chromatography and Separation Science (e.g., stationary phases)

Beyond being subjects of chromatographic analysis, xanthene derivatives are being explored for their potential in the fabrication of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The goal of a CSP is to separate enantiomers—mirror-image isomers of a chiral molecule.

A novel approach involves using chiral xanthone derivatives as the "chiral selector," the component of the stationary phase responsible for differential interaction with enantiomers. ideaconnection.com In this concept, a chiral xanthone derivative is chemically linked to a spacer, which is then anchored to a solid chromatographic support like silica (B1680970) gel. ideaconnection.com

These "chiral xanthone stationary phases" (CXSPs) are designed to achieve chiral recognition through a combination of interactions, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions, similar to established Pirkle-type CSPs. ideaconnection.com Such phases have the potential to resolve a wide variety of enantiomers across different classes of compounds and can be used in various HPLC modes, including normal-phase, polar organic, and reversed-phase chromatography. ideaconnection.com This application highlights a sophisticated use of the xanthene scaffold, leveraging its rigid structure to create highly specialized separation media.

Formation of Novel Organic Materials

The synthesis of novel organic materials from the 1,3-dimethoxy-9H-xanthene scaffold is an area of active research, driven by the need for materials with unique properties for advanced applications. The functionalization of this core structure is a powerful strategy for creating new molecules with potential uses in fields ranging from medicinal chemistry to materials science.

As mentioned previously, the cross-dehydrogenative coupling of 1,3-dimethoxyxanthone with azine heterocycles is a prime example of this approach. chromatographyonline.com This synthetic method directly attaches nitrogen-containing aromatic systems to the xanthone core, leading to the formation of entirely new molecular entities. chromatographyonline.com These new materials, which integrate the stable xanthone platform with the electronic properties of azines, could exhibit interesting photophysical behaviors, such as fluorescence or phosphorescence, or possess novel electronic properties relevant for organic semiconductors or light-emitting diodes. This methodology effectively uses the 1,3-dimethoxyxanthone unit as a foundational element for building larger, functional organic materials. chromatographyonline.com

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Strategies for 9H-Xanthene, 1,3-dimethoxy-

While classical syntheses for xanthenes exist, future research will likely focus on developing more sustainable, efficient, and versatile methods for preparing 9H-Xanthene, 1,3-dimethoxy-. A primary route involves the reduction of the corresponding xanthone (B1684191), 1,3-dimethoxy-9H-xanthen-9-one. nih.gov However, advancements in this area can be achieved through the exploration of green chemistry principles and novel catalytic systems.

Key research objectives include:

Catalyst Development: Investigating novel heterogeneous and homogeneous catalysts for the reduction of the xanthone precursor. This includes exploring earth-abundant metal catalysts and metal-free reduction methodologies to enhance the ecological and economic viability of the synthesis. nih.gov

Green Synthesis Protocols: The application of alternative energy sources such as ultrasound and microwave irradiation could significantly reduce reaction times and energy consumption. nih.gov Developing protocols that utilize eco-friendly solvents, like deep eutectic solvents (DES), represents another promising avenue. nih.gov

One-Pot Procedures: Designing one-pot, multicomponent reactions that assemble the 9H-xanthene, 1,3-dimethoxy- core from simple, readily available starting materials would represent a significant leap in synthetic efficiency. researchgate.net

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Catalytic Reduction of Xanthone | Use of catalysts (e.g., metal-based, metal-free) to reduce the C9-carbonyl of 1,3-dimethoxy-9H-xanthen-9-one. | High yields, straightforward procedure. nih.gov | Development of reusable, non-toxic catalysts; exploring electrochemical reduction. |

| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to accelerate the reaction. | Reduced reaction times, improved yields, environmentally friendly energy source. nih.gov | Optimization of sonication parameters; combination with green catalysts. |

| Multicomponent Reactions (MCRs) | Condensation of multiple starting materials (e.g., a resorcinol (B1680541) derivative, an aldehyde) in a single step. | High atom economy, operational simplicity, rapid access to diverse derivatives. researchgate.netresearchgate.net | Discovery of new MCRs for direct synthesis of asymmetrically substituted xanthenes. |

| Flow Chemistry | Synthesis performed in a continuous-flow reactor. | Precise control over reaction parameters, enhanced safety, scalability. | Adaptation of existing batch syntheses to flow conditions for industrial-scale production. |

Exploration of Undiscovered Reactivity Patterns of the Xanthene Core

The reactivity of the 9H-xanthene core, particularly with the 1,3-dimethoxy substitution pattern, is ripe for further exploration. The electron-rich nature of the aromatic rings, influenced by the methoxy (B1213986) groups, suggests a rich reaction landscape. Future studies should aim to move beyond known reactions and investigate novel transformations.

Areas for investigation include:

C-H Functionalization: Direct C-H activation and functionalization at positions C2, C4, and on the unsubstituted aromatic ring would provide a powerful tool for late-stage modification of the xanthene scaffold. This avoids the need for pre-functionalized starting materials and allows for the direct introduction of a wide range of substituents. researchgate.neturfu.ru

Reactivity at C9: While the methylene (B1212753) bridge at C9 is a key structural feature, its reactivity can be further exploited. Research into selective oxidation, radical reactions, or metal-catalyzed cross-coupling at this position could yield novel derivatives with unique properties.

Asymmetric Catalysis: Developing enantioselective reactions to introduce chirality, either at the C9 position or through the functionalization of the aromatic rings, would open pathways to new classes of chiral ligands, catalysts, and biologically active molecules.

Spirocyclization Control: The equilibrium between the closed (spirocyclic) and open forms of xanthene derivatives is critical for applications like fluorescent probes. nih.govnih.gov Investigating how the 1,3-dimethoxy substituents influence this equilibrium and developing external triggers (e.g., light, pH, analytes) to control it are key future directions.

| Reactive Site | Potential Transformation | Significance |

| C2 and C4 Positions | Cross-Dehydrogenative Coupling (CDC) with electron-deficient systems. researchgate.neturfu.ru | Access to novel organic materials and biologically active compounds. |

| Unsubstituted Ring (C5-C8) | Regioselective C-H arylation, alkylation, or halogenation. | Fine-tuning of electronic and steric properties for materials science applications. |

| C9 Methylene Bridge | Selective oxidation to the corresponding xanthone; insertion reactions. | Access to different oxidation states and functional group handles. |

| Xanthene Oxygen | Coordination with Lewis acids; formation of oxonium salts. | Modulation of the electronic properties and reactivity of the entire ring system. |

Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Characterization

A deeper understanding of the structural, electronic, and dynamic properties of 9H-Xanthene, 1,3-dimethoxy- requires the integration of state-of-the-art analytical techniques. Combining experimental spectroscopy with high-level computational modeling will be crucial for elucidating complex behaviors and guiding the design of new functional molecules.

Future research should leverage:

Advanced NMR Spectroscopy: Two-dimensional techniques (COSY, HSQC, HMBC) are standard, but future work could employ more specialized methods like Nuclear Overhauser Effect Spectroscopy (NOESY) to probe through-space interactions and confirm subtle conformational preferences.

Time-Resolved Spectroscopy: Using techniques like transient absorption and time-resolved fluorescence spectroscopy can uncover the dynamics of excited states, which is essential for developing photophysically active materials based on the xanthene scaffold. princeton.edu

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can predict spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and reaction pathways. ias.ac.inunibo.it This synergy between theory and experiment allows for a more robust interpretation of experimental data. aip.org A new methodology called Instantaneous Frequencies of Molecules (IFM), coupled with molecular simulations, can predict the frequency fluctuation correlation function (FFCF) of a molecule in solution, providing deep insights into the chemical environment. nih.gov

| Methodology | Information Gained | Future Application for 9H-Xanthene, 1,3-dimethoxy- |

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic transitions, NMR chemical shifts. ias.ac.inrsc.org | Predicting reactivity sites; simulating UV-Vis and IR spectra to aid in the identification of new derivatives. |

| Time-Dependent DFT (TD-DFT) | Excited state energies and properties. | Designing xanthene-based fluorophores with specific absorption and emission wavelengths. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent interactions, and transport properties. | Understanding how the molecule behaves in different environments and how it interacts with other molecules or surfaces. |

| 2D Infrared (2DIR) Spectroscopy | Time evolution of vibrational modes and molecular dynamics at the sub-picosecond timescale. nih.gov | Probing the ultrafast structural dynamics of the xanthene core in response to external stimuli. |

Design of Next-Generation Molecular Architectures based on the 9H-Xanthene Framework

The rigid, V-shaped structure of the 9H-xanthene scaffold makes it an excellent building block for the construction of larger, shape-persistent molecular architectures. nih.gov The 1,3-dimethoxy substitution pattern provides electronic modulation and potential handles for further functionalization, enabling the design of sophisticated supramolecular systems.

Emerging paradigms in this area include:

Macrocycle and Cage Synthesis: Incorporating the 9H-xanthene, 1,3-dimethoxy- unit into macrocycles or molecular cages using techniques like dynamic covalent chemistry or alkyne metathesis. nih.govnih.gov These structures could have applications in host-guest chemistry, molecular recognition, and separation.

Cofacial Systems: Using the xanthene unit as a rigid spacer to hold two or more porphyrins or other planar aromatic systems in a face-to-face arrangement. princeton.edu Such constructs are valuable for studying intramolecular interactions and developing catalysts for small molecule activation.

Polymers and Framework Materials: Polymerizing appropriately functionalized 9H-xanthene, 1,3-dimethoxy- monomers to create polymers with intrinsic microporosity (PIMs) or incorporating them as linkers in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These materials could exhibit interesting properties for gas storage and separation.

Photomechanical Materials: Designing molecular crystals based on the xanthene framework that can convert light energy into mechanical work. rsc.org A theoretical framework for predicting solid-state photochemical transformations could guide the in silico design of such materials. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.